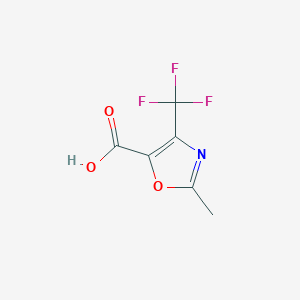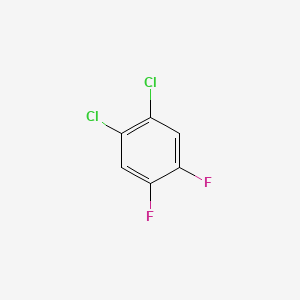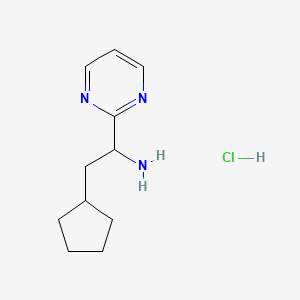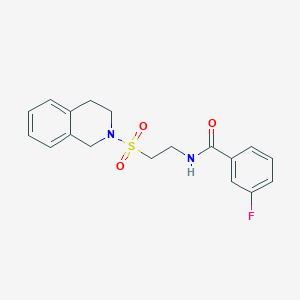
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential biological activities and interactions with various enzymes. The structure of the compound suggests that it contains a dihydroisoquinoline moiety, a sulfonamide group, and a fluorobenzamide segment, which may contribute to its biological properties.
Synthesis Analysis
The synthesis of related fluorinated isoquinoline and quinoline derivatives has been reported through intramolecular substitution reactions. For instance, difluorovinylbenzyl-substituted p-toluenesulfonamides undergo intramolecular substitution to yield 3-fluoroisoquinoline derivatives when treated with bases such as NaH, KH, or Et3N . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , utilizing a difluorovinyl precursor and a suitable base to induce cyclization to the dihydroisoquinoline core.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been studied in the context of their binding to enzymes. For example, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been shown to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), with molecular modeling indicating that the sulfonamide group can form hydrogen bonds within the enzyme's active site . This information could be relevant to understanding the binding interactions of "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide" with its biological targets.
Chemical Reactions Analysis
The reactivity of dihydroisoquinoline sulfonamides has been explored in the context of enzyme inhibition. For instance, the introduction of a carboxylate group in 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids has been shown to enhance the potency and selectivity of inhibitors for the enzyme AKR1C3, which is implicated in cancer . This suggests that the functional groups present in the compound of interest may also play a crucial role in its reactivity and potential as an enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom, for example, can increase the lipophilicity of the molecule, which may affect its ability to cross biological barriers like the blood-brain barrier . Additionally, the sulfonamide group can impact the solubility and hydrogen bonding capacity of the compound, which are important factors in drug design and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolite Identification
Identification of Metabolites in Treatment for Cardiovascular Diseases
A study on YM758, a compound structurally related to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide, identified its metabolites in human urine, plasma, and feces. YM758, an inhibitor of the "funny" If current channel in the heart, shows promise for treating stable angina and atrial fibrillation. The research explored the renal and hepatic excretion of these metabolites, contributing to our understanding of drug elimination processes, highlighting the significance of transporter-mediated excretion (Umehara et al., 2009).
Tumor Imaging and Diagnosis
Evaluation of Tumor Proliferation by PET
Another study evaluated the safety and feasibility of using a cellular proliferative marker, 18F-ISO-1, structurally similar to the compound , for imaging tumor proliferation by PET in patients with malignant neoplasms. This research suggests that such compounds could serve as potent tools in assessing the proliferative status of solid tumors, offering a non-invasive method to gauge tumor aggressiveness (Dehdashti et al., 2013).
Medicinal Chemistry and Drug Development
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Research on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, closely related to the target compound, explored their potential as inhibitors of PNMT. These studies provide insights into the molecular interactions between the inhibitors and the enzyme, contributing to the development of new treatments for diseases related to catecholamine biosynthesis (Grunewald et al., 2006).
Synthetic Chemistry
Development of Novel Synthetic Routes
A study on YM758 monophosphate, structurally similar to the target compound, described a novel, practical, and efficient synthesis route. This research is crucial for the scalable production of If channel inhibitors, which are promising candidates for cardiovascular disease treatment (Yoshida et al., 2014).
Chemical Biology
Investigation of Binding to Phenylethanolamine N-Methyltransferase
Studies on the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to PNMT offer insights into the design of selective inhibitors for this enzyme. This research aids in understanding the biochemical pathways involved in stress response and cardiovascular function, providing a foundation for therapeutic interventions (Grunewald et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis .
Mode of Action
The compound acts as an inhibitor of the PPARδ . It binds to the receptor, preventing it from activating the transcription of target genes. This results in the modulation of the metabolic processes controlled by PPARδ .
Biochemical Pathways
The inhibition of PPARδ affects several biochemical pathways. Primarily, it impacts lipid metabolism and glucose homeostasis, leading to changes in the energy balance of the cell . The downstream effects of this action can influence various physiological processes, including inflammation and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on metabolic processes. By inhibiting PPARδ, the compound can modulate lipid metabolism and glucose homeostasis, potentially leading to changes in cell energy balance, inflammation, and cell proliferation .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPGJIDAVLEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

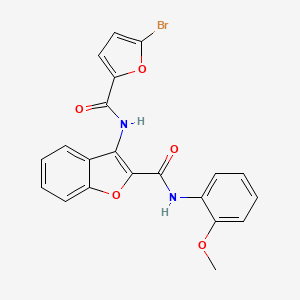
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
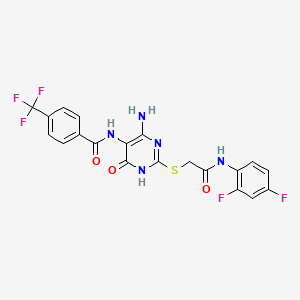
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
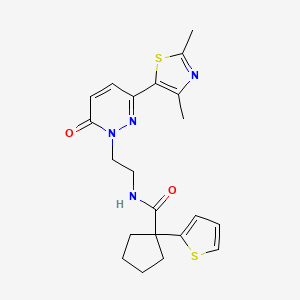

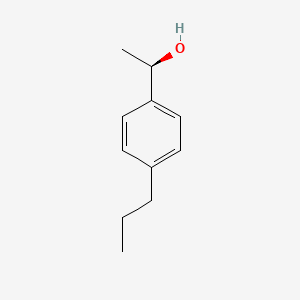
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
